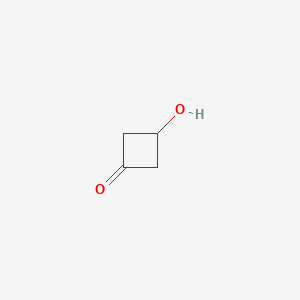![molecular formula C10H14ClN B178193 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride CAS No. 17379-01-0](/img/structure/B178193.png)
2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant used in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine involves the use of 1,2-phenylenebis (ethane-2,1-diyl) diMethanesulfonate . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine is C10H13N . More details about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis
2,3,4,5-Tetrahydro-1H-benzo[D]azepine is a reactant used in the synthesis of nonretinoid retinol binding protein 4 antagonists for potential treatment of atrophic age-related macular degeneration and Stargardt disease . More details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine include a boiling point of 110-120℃ (11 Torr), a density of 0.981±0.06 g/cm3 (20 ºC 760 Torr), a refractive index of 1.565 (589.3 nm 20℃), and a flash point of 114.9±14.2℃ .Applications De Recherche Scientifique
Synthesis of Adamantane Derivatives
Scientific Field
Application Summary
“2,3,4,5-Tetrahydro-1H-1-benzazepine” is used as a reactant in the synthesis of adamantane derivatives .
Methods of Application
The specific experimental procedures and technical details for this application are not provided in the source. However, the general process involves using “2,3,4,5-Tetrahydro-1H-1-benzazepine” as a reactant in a chemical reaction to produce adamantane derivatives .
Results or Outcomes
The source does not provide specific results or outcomes for this application .
Synthesis of Nonretinoid Retinol Binding Protein 4 Antagonists
Scientific Field
Application Summary
“2,3,4,5-Tetrahydro-1H-benzo[D]azepine” is used as a reactant in the synthesis of nonretinoid retinol binding protein 4 antagonists . These antagonists have potential for the treatment of atrophic age-related macular degeneration and Stargardt disease .
Methods of Application
The specific experimental procedures and technical details for this application are not provided in the source. However, the general process involves using “2,3,4,5-Tetrahydro-1H-benzo[D]azepine” as a reactant in a chemical reaction to produce these antagonists .
Results or Outcomes
Noncompetitive AMPA Receptor Antagonists
Scientific Field
Application Summary
Compounds with a “2,3-benzodiazepine” core, which includes “2,3,4,5-Tetrahydro-1H-benzo[D]azepine”, are being actively studied as noncompetitive AMPA receptor antagonists . These compounds have demonstrated biological activity, as exemplified by Tofisopam, a well-known anxiolytic agent .
Methods of Application
The specific experimental procedures and technical details for this application are not provided in the source. However, the general process involves studying compounds with a “2,3-benzodiazepine” core as noncompetitive AMPA receptor antagonists .
Safety And Hazards
The safety and hazards associated with 2,3,4,5-Tetrahydro-1H-benzo[D]azepine include the hazard statements H302+H312+H332-H314 . Precautionary measures include wearing protective gloves and eye/face protection, and in case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-4-10-6-8-11-7-5-9(10)3-1;/h1-4,11H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUGICZMQIRBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589266 | |
| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride | |
CAS RN |
17379-01-0 | |
| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

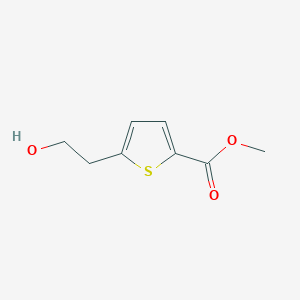
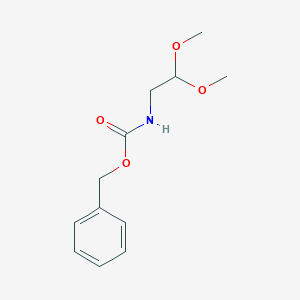
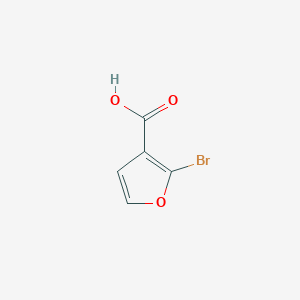
![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)
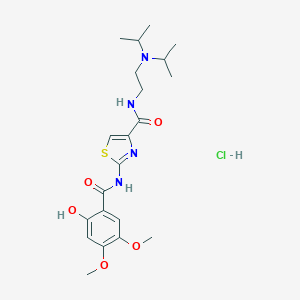
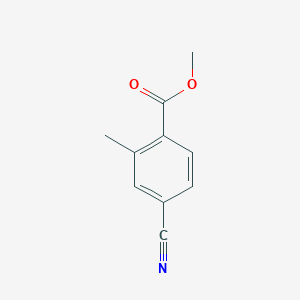
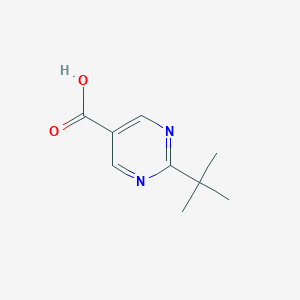
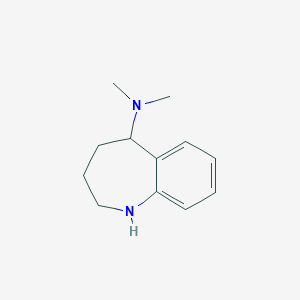
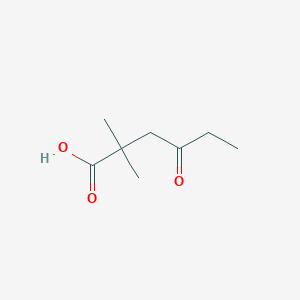
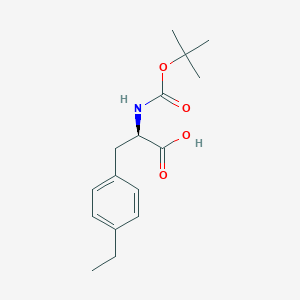
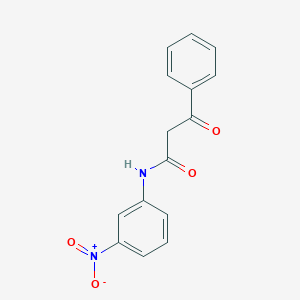
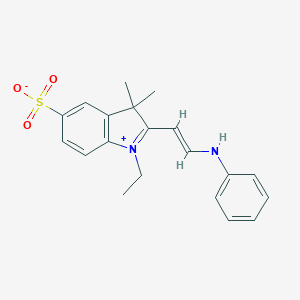
![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)
